ETHYL 2-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring, a nitrobenzamide group, and a tetrahydrobenzothiophene core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzothiophene core .
Scientific Research Applications
ETHYL 2-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Shares the morpholine ring structure.
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: Contains a similar morpholine ring and aromatic group.
Uniqueness
ETHYL 2-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a morpholine ring, nitrobenzamide group, and tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-2-31-22(27)19-15-5-3-4-6-18(15)32-21(19)23-20(26)16-13-14(25(28)29)7-8-17(16)24-9-11-30-12-10-24/h7-8,13H,2-6,9-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZMLBQNMRWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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